REACTION_CXSMILES
|
[C:1]([O:4][C:5](=[O:7])[CH3:6])(=O)C.[CH2:8]([N:10](CC)[CH2:11][CH3:12])[CH3:9].C(#[N:17])C.[N+]1([O-])C(C(O)=O)=CC(C(O)=O)=CC=1.C(=O)=O.C(=O)([O-])O.[Na+]>O>[CH3:1][O:4][C:5]([C:6]1[CH:12]=[CH:11][N:10]=[C:8]([NH2:17])[CH:9]=1)=[O:7] |f:5.6|
|
Name
|
|
Quantity
|
16.8 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
33.1 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
107.4 g
|
Type
|
reactant
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
22 g
|
Type
|
reactant
|
Smiles
|
[N+]=1(C(=CC(=CC1)C(=O)O)C(=O)O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(O)([O-])=O.[Na+]
|
Name
|
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
45 °C
|
Type
|
CUSTOM
|
Details
|
to stir for 1 hour at 45° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
was left
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated
|
Type
|
DISSOLUTION
|
Details
|
the residue dissolved in 10% potassium hydroxide solution (200 ml)
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 16 h
|
Duration
|
16 h
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to 0° C., neutralised with concentrated hydrochloric acid
|
Type
|
CUSTOM
|
Details
|
the aqueous slurry evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
hydrogen chloride gas was bubbled through this suspension for 5 minutes
|
Duration
|
5 min
|
Type
|
TEMPERATURE
|
Details
|
the mixture was then heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 16 h
|
Duration
|
16 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction was cooled
|
Type
|
CUSTOM
|
Details
|
the solids removed by filtration
|
Type
|
CONCENTRATION
|
Details
|
the filtrate concentrated
|
Type
|
CUSTOM
|
Details
|
to give a black oil
|
Type
|
EXTRACTION
|
Details
|
The aqueous was extracted with ethyl acetate (2×500 ml)
|
Type
|
WASH
|
Details
|
washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulphate containing 3 g
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C1=CC(=NC=C1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13 g | |
YIELD: CALCULATEDPERCENTYIELD | 52.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |